4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a cyclopenta[d]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization and amide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby inhibiting or modulating their activity. The pathways involved often depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and cyclopenta[d]thiazole-containing molecules. Examples include:
- 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
- N-[(3-Bromo-4-chlorophenyl)(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)methyl]ethanamine
Uniqueness
What sets 4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H11BrN2OS |
---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
4-bromo-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2OS/c14-9-6-4-8(5-7-9)12(17)16-13-15-10-2-1-3-11(10)18-13/h4-7H,1-3H2,(H,15,16,17) |
InChI Key |
SEGJIYUMQXZMQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.